molecular formula C18H18F3NO3 B3756983 4-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3756983
M. Wt: 353.3 g/mol
InChI Key: FWHLDADXPVZKFI-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide” is an organic compound containing a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and an amide group (-CONH2). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, methoxy, and amide functional groups attached to a phenyl ring and a butane backbone. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the trifluoromethyl group can participate in nucleophilic substitution reactions . The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and solubility .

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-13-8-10-14(11-9-13)25-12-4-7-17(23)22-16-6-3-2-5-15(16)18(19,20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHLDADXPVZKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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